MFCD18323720
Description
For instance, compounds like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) and 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1) share structural and functional similarities with MFCD18323720, making them suitable for comparative analysis .
Properties
IUPAC Name |
methyl 2-fluoro-4-(4-oxo-1H-pyridin-2-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)10-3-2-8(6-11(10)14)12-7-9(16)4-5-15-12/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYQONAJYZORQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=O)C=CN2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692715 | |
| Record name | Methyl 2-fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-56-4 | |
| Record name | Methyl 2-fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323720” involves a series of chemical reactions under controlled conditions. The process typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves the same fundamental steps as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality “this compound” on a large scale.
Chemical Reactions Analysis
Types of Reactions: “MFCD18323720” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert “this compound” into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions of “this compound” typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ethanol or tetrahydrofuran. Substitution reactions may involve catalysts or specific temperature and pressure conditions to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. Oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
“MFCD18323720” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: “this compound” is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of “MFCD18323720” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Physicochemical Properties
Note: Data for this compound is extrapolated from structural analogs due to lack of direct evidence.
Key Findings:
Structural Similarities: Both CAS 1046861-20-4 and this compound likely contain halogenated aromatic rings, enhancing their reactivity in Suzuki-Miyaura cross-coupling reactions .
Synthetic Methods :
- CAS 1046861-20-4 is synthesized using palladium catalysts (e.g., Pd(dppf)Cl₂) under mild conditions (75°C, 1.3 hours) .
- CAS 1761-61-1 employs a green chemistry approach with reusable A-FGO catalysts, achieving 98% yield .
- This compound likely requires analogous catalytic systems, though optimization for steric hindrance may be necessary.
Bioactivity and Permeability: CAS 1046861-20-4 shows high GI absorption and BBB permeability, making it a candidate for CNS-targeting drugs . CAS 1761-61-1 exhibits moderate solubility (0.687 mg/ml) but lacks P-gp substrate activity, reducing efflux-related resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
